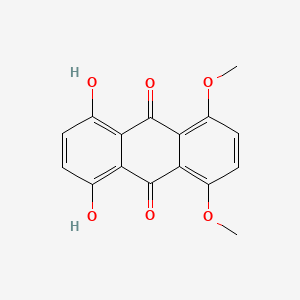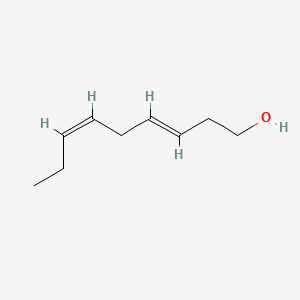
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is an organic compound characterized by a cyclopentane ring substituted with two amino groups at the 1 and 3 positions, with the amino group at the 1 position being dimethylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes a series of functional group transformations.
Amination: The introduction of amino groups at the 1 and 3 positions of the cyclopentane ring is achieved through amination reactions. This can be done using reagents such as ammonia or primary amines under suitable conditions.
Dimethylation: The amino group at the 1 position is then dimethylated using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation of precursor compounds.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The amino groups can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated cyclopentane derivatives.
Reduction: Reduced amine derivatives.
Substitution: N-substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is used as a building block in the synthesis of complex organic molecules
Biology
In biological research, this compound is studied for its potential role as a ligand in enzyme inhibition and receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical assays.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals. Its structural features may contribute to the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclopentane ring provides a rigid framework that enhances binding specificity and affinity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane-1,3-diamine: Lacks the dimethylation at the 1 position, resulting in different reactivity and binding properties.
N,N-Dimethylcyclohexane-1,3-diamine: Contains a cyclohexane ring instead of a cyclopentane ring, leading to variations in steric and electronic effects.
1,3-Diaminopropane: A linear diamine with different spatial arrangement and reactivity compared to the cyclic structure of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine.
Uniqueness
This compound is unique due to its specific stereochemistry and dimethylation pattern. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
(1S,3S)-3-N,3-N-dimethylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 |
Clave InChI |
JKGFHDQYKCAVBW-BQBZGAKWSA-N |
SMILES isomérico |
CN(C)[C@H]1CC[C@@H](C1)N |
SMILES canónico |
CN(C)C1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





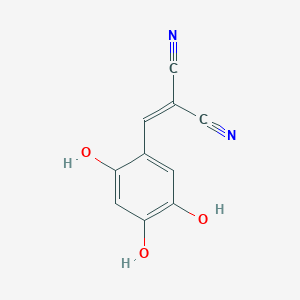

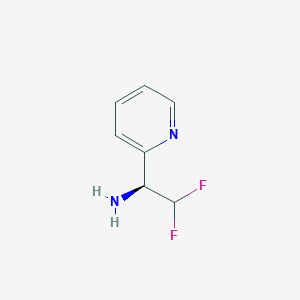
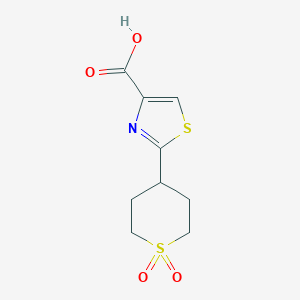
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)

![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)
